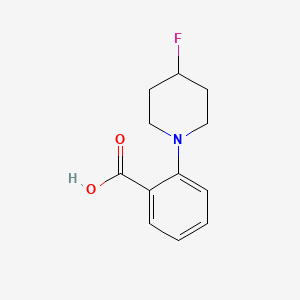

2-(4-Fluoropiperidin-1-yl)benzoic acid

Descripción general

Descripción

2-(4-Fluoropiperidin-1-yl)benzoic acid (FPBA) is an organic compound with a unique set of properties that make it attractive for a variety of scientific research applications. FPBA is a versatile reagent that can be used in many different types of experiments, from biochemical and physiological studies to synthetic chemistry. It is also a useful tool for studying the mechanism of action of other compounds and drugs.

Aplicaciones Científicas De Investigación

Anticancer Agent Development

2-(4-Fluoropiperidin-1-yl)benzoic acid: has potential applications in the development of anticancer agents. Its structural analogs have shown inhibitory activities against cancer cell lines such as MCF-7 and HCT-116, indicating its potential use in designing selective and potent anticancer molecules .

Antimicrobial Studies

This compound can be used in the synthesis of new molecules with antimicrobial properties. Research indicates that derivatives of this compound are potent growth inhibitors of several strains of drug-resistant bacteria, highlighting its importance in addressing antibiotic resistance .

Hypoglycemic Activity

Derivatives of benzoic acid, including those similar to this compound, have been designed to exhibit hypoglycemic activity. These compounds can be crucial in the design of new treatments for diabetes through their blood sugar-lowering effects .

Iron Chelation Therapy

The compound’s framework can be modified to create iron chelators, which are essential in treating conditions like iron overload. This application is particularly relevant in the context of diseases such as thalassemia, where iron chelation is a critical component of therapy .

Synthetic Cannabinoid Research

Although not directly related to this compound, its structural relatives have been used in the synthesis of synthetic cannabinoids. This highlights the compound’s potential utility in pharmacological research and drug design.

Biological Activity Modulation

The compound’s structure allows for the creation of hybrids that can modulate biological activity. This is particularly useful in the development of drugs with targeted effects and reduced side effects .

QSAR Model Development

Quantitative structure-activity relationship (QSAR) models benefit from compounds like this compound. These models help predict the biological activity of new compounds, aiding in the efficient design of drugs with desired properties .

Hydroamination Catalyst Research

The structural features of this compound make it a candidate for developing hydroamination catalysts. These catalysts are valuable in synthetic chemistry for the amination of unsaturated compounds .

Propiedades

IUPAC Name |

2-(4-fluoropiperidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-9-5-7-14(8-6-9)11-4-2-1-3-10(11)12(15)16/h1-4,9H,5-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXZBPFPJYHDFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

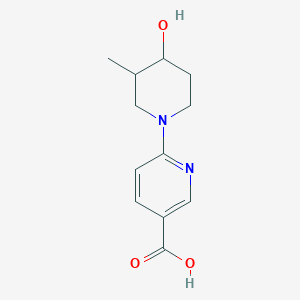

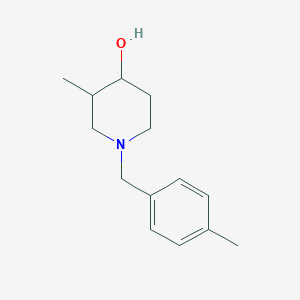

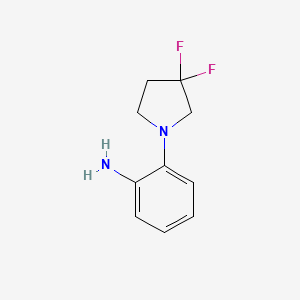

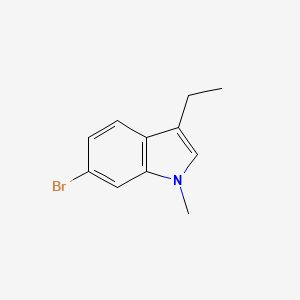

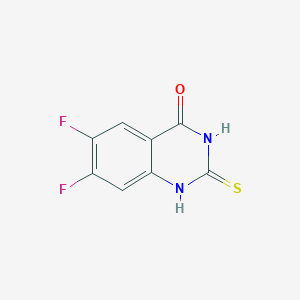

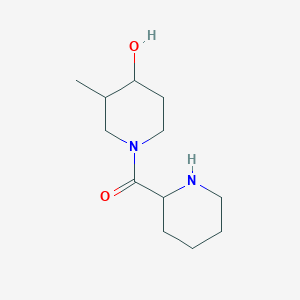

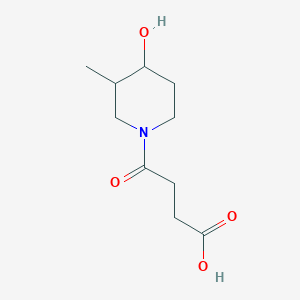

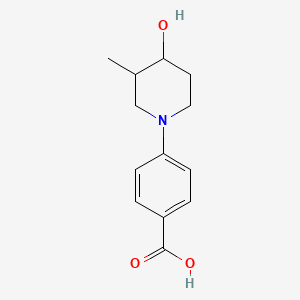

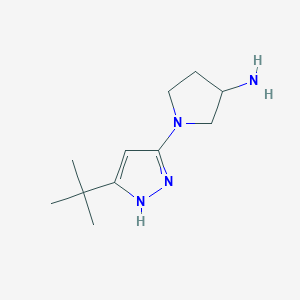

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)